molecular formula C11H10Cl2O4 B3120867 Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate CAS No. 27445-09-6

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate

Cat. No.: B3120867
CAS No.: 27445-09-6
M. Wt: 277.1 g/mol
InChI Key: LYAJUXMTVVWOSR-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate is a chemical compound with the molecular formula C11H10Cl2O4 and a molecular weight of 277.1 g/mol . This compound is characterized by the presence of two chlorine atoms, a formyl group, and an ethyl ester group attached to a phenoxyacetate backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atoms and phenoxyacetate backbone contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate can be compared with other similar compounds such as:

    Ethyl 2-(2-formylphenoxy)acetate: Lacks the chlorine atoms, resulting in different reactivity and biological activity.

    Ethyl 2-(2,6-dichlorophenoxy)acetate: Lacks the formyl group, affecting its chemical properties and applications.

    Ethyl 2-(4-formylphenoxy)acetate:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications.

Properties

IUPAC Name

ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-8(12)3-7(5-14)4-9(11)13/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAJUXMTVVWOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3,5-dichloro-4-hydroxybenzaldehyde (302 mg, 1.6 mmol) in acetone (15 mL) was added cesium carbonate (700 mg, 2.15 mmol), followed by ethyl bromoacetate (0.27 mL, 2.43 mmol). The mixture was refluxed in acetone under stirring for 1 hour. After evaporation of acetone under reduced pressure, 100 ml, of water were added and the mixture was extracted with dichloromethane (200 mL). The organic phase was washed with brine (100 mL), dried over magnesium sulfate and concentrated under vacuum. The residue was purified by column chromatography over silica gel (eluent: dichloromethane) to give 264 mg of an oil (59% yield). 1H NMR (500 MHz, CDCl3): δ 1.29 (t, J=7.2 Hz, 3H), 4.26 (q, J=7.2 Hz, 2H), 4.85 (s, 2H), 7.96 (s, 2H), 9.98 (s, 1H). 13C NMR (126 MHz, CD3COCD3): δ 15.0, 62.3, 70.8, 131.2, 131.4, 135.4, 156.4, 168.4, 190.5.
Quantity
302 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate
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Ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate

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